sodium 2-methoxy-5-nitrophenyl sulfate
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Overview
Description
Sodium 2-methoxy-5-nitrophenyl sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in studies involving proton transport and membrane electrostatics due to its ability to release protons upon photoactivation .
Preparation Methods
The synthesis of sodium 2-methoxy-5-nitrophenyl sulfate typically involves the reaction of 2-methoxy-5-nitrophenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the correct formation of the sulfate ester. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
Sodium 2-methoxy-5-nitrophenyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
Sodium 2-methoxy-5-nitrophenyl sulfate has numerous applications in scientific research:
Chemistry: It is used as a photoactivated proton donor in studies of proton transport and membrane electrostatics.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of targeted drug delivery systems.
Mechanism of Action
The primary mechanism of action for sodium 2-methoxy-5-nitrophenyl sulfate involves the release of protons upon photoactivation. When exposed to light, the compound undergoes photolysis, resulting in the cleavage of the sulfate ester bond and the release of protons. These protons can then interact with nearby molecules or membranes, leading to changes in membrane potential and other electrostatic effects .
Comparison with Similar Compounds
Sodium 2-methoxy-5-nitrophenyl sulfate is unique due to its photoactivated proton release mechanism. Similar compounds include:
2-methoxy-5-nitrophenol: Lacks the sulfate ester group and does not release protons upon photoactivation.
Sodium 2-methoxy-5-nitrobenzoate: Contains a carboxylate group instead of a sulfate ester, leading to different chemical properties and applications.
Sodium 2-methoxy-5-nitrophenyl phosphate: Similar in structure but with a phosphate group, used in different types of biochemical studies.
This compound’s ability to release protons upon photoactivation makes it particularly valuable in studies of proton transport and membrane electrostatics, setting it apart from other similar compounds.
Properties
CAS No. |
2624118-96-1 |
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Molecular Formula |
C7H6NNaO7S |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
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